Cas no 2227731-40-8 ((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid structure
2227731-40-8 structure
Product name:(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
CAS No:2227731-40-8
MF:C10H18O3
Molecular Weight:186.248123645782
CID:5944954
PubChem ID:165703949

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
    • 2227731-40-8
    • EN300-1781021
    • インチ: 1S/C10H18O3/c1-10(5-3-2-4-6-10)8(11)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1
    • InChIKey: HBRABYAIGBOESZ-QMMMGPOBSA-N
    • SMILES: O[C@@H](CC(=O)O)C1(C)CCCCC1

計算された属性

  • 精确分子量: 186.125594432g/mol
  • 同位素质量: 186.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • XLogP3: 1.9

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1781021-5.0g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
5g
$4890.0 2023-06-02
Enamine
EN300-1781021-0.5g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
0.5g
$1619.0 2023-09-20
Enamine
EN300-1781021-10g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
10g
$7250.0 2023-09-20
Enamine
EN300-1781021-1.0g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
1g
$1686.0 2023-06-02
Enamine
EN300-1781021-10.0g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
10g
$7250.0 2023-06-02
Enamine
EN300-1781021-0.05g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
0.05g
$1417.0 2023-09-20
Enamine
EN300-1781021-0.25g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
0.25g
$1551.0 2023-09-20
Enamine
EN300-1781021-2.5g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
2.5g
$3304.0 2023-09-20
Enamine
EN300-1781021-0.1g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
0.1g
$1484.0 2023-09-20
Enamine
EN300-1781021-5g
(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid
2227731-40-8
5g
$4890.0 2023-09-20

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid 関連文献

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acidに関する追加情報

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid (CAS No. 2227731-40-8): A Comprehensive Overview

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid (CAS No. 2227731-40-8) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid.

Chemical Structure and Properties

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid is a chiral carboxylic acid with the molecular formula C10H18O3. The compound features a hydroxyl group and a cyclohexyl ring substituted with a methyl group, which imparts unique stereochemical properties. The presence of the chiral center at the 3-position of the propanoic acid backbone is crucial for its biological activity and potential therapeutic applications.

The compound exhibits excellent solubility in polar solvents such as water and ethanol, making it suitable for various chemical and biological assays. Its melting point is reported to be around 65°C, and it has a molecular weight of approximately 186.25 g/mol. The chiral nature of (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid allows for the exploration of enantiomeric selectivity in drug design and development.

Synthesis Methods

The synthesis of (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid has been a topic of extensive research due to its importance in pharmaceutical applications. One common synthetic route involves the asymmetric hydrogenation of a prochiral ketone precursor followed by selective oxidation to introduce the hydroxyl group. This method typically employs chiral catalysts such as ruthenium or iridium complexes to achieve high enantiomeric excess (ee).

Another approach involves the use of biocatalytic methods, where enzymes such as lipases or oxidoreductases are utilized to perform stereoselective transformations. These biocatalytic processes offer environmentally friendly alternatives to traditional chemical methods and can be scaled up for industrial production.

Biological Activities and Applications

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid has shown promising biological activities that make it an attractive candidate for drug development. Recent studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's ability to modulate these cytokines suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid has been investigated for its antiviral activity against various pathogens. Research has shown that it can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for antiviral drug discovery.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic properties in humans. Early data suggest that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

If these initial trials are successful, further Phase II and III trials will be conducted to assess the efficacy of (3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid in treating specific diseases. The compound's unique combination of anti-inflammatory and antiviral activities positions it as a versatile therapeutic agent with broad clinical applications.

Conclusion

(3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid (CAS No. 2227731-40-8) is a promising chiral organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for drug development. Ongoing research and clinical trials will further elucidate its therapeutic potential, paving the way for new treatments in various medical fields.

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